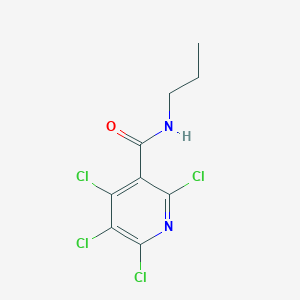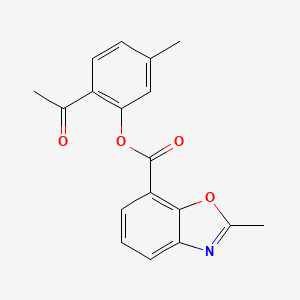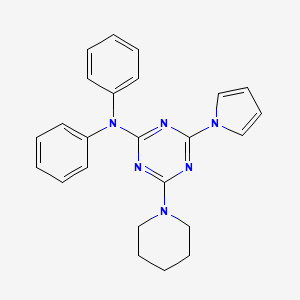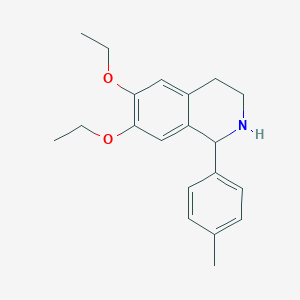![molecular formula C20H19F3N4O2S B11506138 3-(4-tert-butylphenyl)-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B11506138.png)
3-(4-tert-butylphenyl)-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-butylphenyl)-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-tert-butylbenzyl chloride with sodium azide to form 4-tert-butylbenzyl azide. This intermediate is then reacted with 2-nitro-4-(trifluoromethyl)thiophenol in the presence of a base to yield the desired triazole compound. The reaction conditions often include solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylphenyl)-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: The triazole ring can undergo coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols, solvents like DMF or DMSO
Coupling Reactions: Aryl halides, palladium catalysts, bases like potassium carbonate
Major Products Formed
Reduction: Formation of 3-(4-tert-butylphenyl)-4-methyl-5-{[2-amino-4-(trifluoromethyl)phenyl]sulfanyl}-4H-1,2,4-triazole
Substitution: Formation of various substituted triazoles depending on the nucleophile used
Coupling: Formation of biaryl triazoles
Scientific Research Applications
3-(4-tert-butylphenyl)-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-tert-butylphenyl)-4-methyl-5-{[2-amino-4-(trifluoromethyl)phenyl]sulfanyl}-4H-1,2,4-triazole
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
- 4-{3-(4-tert-butylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl methyl ether
Uniqueness
3-(4-tert-butylphenyl)-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4H-1,2,4-triazole is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C20H19F3N4O2S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-methyl-5-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C20H19F3N4O2S/c1-19(2,3)13-7-5-12(6-8-13)17-24-25-18(26(17)4)30-16-10-9-14(20(21,22)23)11-15(16)27(28)29/h5-11H,1-4H3 |
InChI Key |
ADNGGXZQWACITM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidine-5-carboxylate](/img/structure/B11506061.png)
![3'-methyl-5'-phenyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11506068.png)
![1,2,5,6-tetraphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11506073.png)
![N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]-4-fluorobenzamide](/img/structure/B11506074.png)

![5-(2,4-dichlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-pyrano[2,3-a][4,7]phenanthrolin-4-one](/img/structure/B11506100.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(4-cyclohexylphenyl)sulfonyl]amino}propanoate](/img/structure/B11506102.png)
![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B11506105.png)
![N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11506107.png)

![methyl 4-[(2-methylpropyl)sulfanyl]-6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate](/img/structure/B11506116.png)

![3-{[2-(4-Fluorophenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11506126.png)

